![molecular formula C17H20N2O4 B2375940 5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 1190269-59-0](/img/structure/B2375940.png)

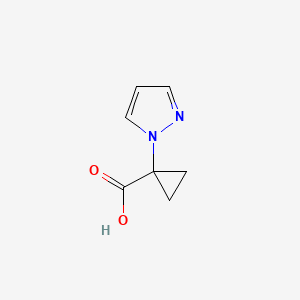

5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that selectively inhibits glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. Inhibition of GSK-3 has been shown to have therapeutic potential in a number of diseases, including Alzheimer's disease, bipolar disorder, and cancer.

Scientific Research Applications

Pharmaceutical Industry

Kojic acid, a compound similar to the one , is widely used in the pharmaceutical industry . It is one of the most studied and available non-toxic tyrosinase inhibitors . However, it has some disadvantages, such as lack of stability during storage and relatively low inhibitory activity . Therefore, derivatives of kojic acid, like the one , could potentially be used to overcome these issues.

Agrochemistry

Kojic acid is also used in agrochemistry . Given the structural similarity, “5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one” could potentially have applications in this field as well.

Cosmetology

In the field of cosmetology, kojic acid is used due to its ability to inhibit tyrosinase . This makes it effective for lightening skin and treating hyperpigmentation. The compound could potentially have similar applications.

Ligand for Complex Compounds

Kojic acid is used as a ligand for complex compounds . Therefore, “5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one” could potentially be used in a similar manner.

Building Blocks for Biologically Active Heterocyclic Molecules

Kojic acid is used as building blocks for the construction of biologically active heterocyclic molecules . Given the structural similarity, the compound could potentially be used in a similar way.

Multicomponent Condensation Reactions

The compound could potentially be used in multicomponent condensation reactions with Meldrum’s acid and different carbonyl compounds . This approach may lead to the formation of a great diversity of heterocyclic systems .

properties

IUPAC Name |

5-hydroxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-22-14-4-2-13(3-5-14)19-8-6-18(7-9-19)11-15-10-16(20)17(21)12-23-15/h2-5,10,12,21H,6-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELYKKXVJXXJTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2375858.png)

![ethyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2375859.png)

![N-[5-(3-Methylcyclohexyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2375861.png)

![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2H-triazole-4-carboxylic acid](/img/structure/B2375862.png)

![1-ethyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2375864.png)

![3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2375872.png)

![8-(4-ethylpiperazin-1-yl)-6-hydroxy-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2375876.png)

![N-(2-chlorobenzyl)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B2375878.png)